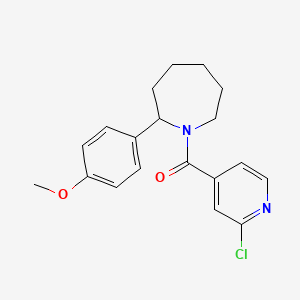

N-(2-(二甲氨基)-2-(1-甲基-1H-吡咯-2-基)乙基)-1-(甲磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. The papers provided discuss derivatives of N-[2-(dimethylamino)ethyl] with different core structures such as acridine, piperazine, and piperidine, which have been synthesized and evaluated for their biological activities, including antitumor, antiallergy, and anti-acetylcholinesterase activities .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core structure to enhance biological activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have been prepared, showing in vivo antitumor activity . Similarly, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized for antiallergy activity . The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has also been reported, with modifications leading to increased anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the presence of electron-withdrawing substituents in the acridine derivatives ensures that the chromophore remains uncharged at physiological pH, which is essential for antitumor activity against solid tumors . The basicity of the nitrogen atom in the piperidine ring is also a significant factor, as seen in the anti-acetylcholinesterase activity of piperidine derivatives .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to enhance their biological activity and bioavailability. For instance, the acridine derivatives' physicochemical properties are adjusted to allow for DNA intercalation and efficient distribution in vivo . The piperazine derivatives' affinity for H1 histaminic receptors is influenced by their chemical structure, as seen in their ability to inhibit tritiated mepyramine binding .

科学研究应用

芳香亲核取代反应

Sekiguchi、Horie 和 Suzuki(1988 年)的一项研究探讨了 1-二烷基氨基-2,4-二硝基萘与伯胺或仲胺的芳香亲核取代反应,展示了复杂分子结构中二甲氨基的反应性。这项工作为理解合成化学中含有二甲氨基的化合物的化学行为奠定了基础 Sekiguchi, Horie, & Suzuki, 1988.

合成和抗过敏活性

Walsh 等人(1990 年)合成了一系列 N-[2-(二甲氨基)乙基]-4-芳基-1-哌嗪甲酰胺,并评估了它们的抗过敏活性。这项研究强调了含有二甲氨基乙基部分的化合物的潜在药用价值,并提供了对它们的生物活性的见解 Walsh 等人,1990 年.

异氰基乙酰胺在杂环化学中的应用

Bialy 和 Gouda(2011 年)关于使用异氰基乙酰胺合成具有各种官能团(包括二甲氨基)的苯并噻吩的研究,让我们得以一窥此类化合物在创建具有潜在抗肿瘤和抗氧化活性的杂环结构中的多功能性 Bialy & Gouda, 2011.

离子键合负光敏聚酰亚胺

Fukushima、Oyama 和 Tomoi(2003 年)的一项研究重点关注了具有侧链氨基烷基(甲基)丙烯酰胺基团的离子键合负光敏聚酰亚胺的开发,展示了二甲氨基官能团在材料科学中的应用,特别是在为工业应用创建精细图案方面 Fukushima, Oyama, & Tomoi, 2003.

抗乙酰胆碱酯酶活性

Sugimoto 等人(1990 年)合成了 1-苄基-4-[2-(N-苯甲酰胺基)乙基]哌啶衍生物并评估了它们的抗乙酰胆碱酯酶活性,证明了含二甲氨基的化合物在寻找新的治疗剂(特别是针对神经退行性疾病的治疗剂)中的相关性 Sugimoto 等人,1990 年.

属性

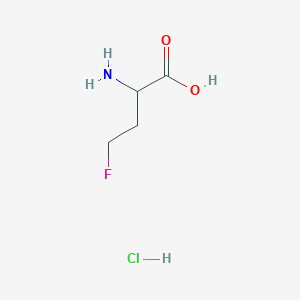

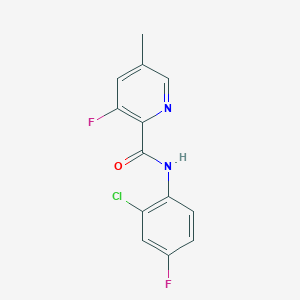

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O3S/c1-18(2)15(14-6-5-9-19(14)3)12-17-16(21)13-7-10-20(11-8-13)24(4,22)23/h5-6,9,13,15H,7-8,10-12H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLTYFQAKNCSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)

![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)

![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)

![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)